Cas no 102029-53-8 (Guanosine, adenylyl-(3'®5')-, monoammonium salt (9CI))

102029-53-8 structure
상품 이름:Guanosine, adenylyl-(3'®5')-, monoammonium salt (9CI)
Guanosine, adenylyl-(3'®5')-, monoammonium salt (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogen phosphate (non-preferred name)
- 5')-, monoammonium salt (9CI)
- ADENYLYL-(3'-5')-GUANOSINE
- LWBLDUTUVIXFJE-UHFFFAOYSA-N
- ADENYLYL(3'-5')GUANOSINE AMMONIUM
- adenylyl[3'->5']guanosine, ammonium salt
- ADENYLYL-(3''---5'')-GUANOSINE, (ApG) 94%
- 3352-23-6
- Phosphoric acid 5-(2-amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
- Adenylyl-(3' inverted exclamation marku5')-guanosine
- 102029-53-8
- DTXSID801311414
- Adenylyl-(3'-->5')-guanosine
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl] hydrogen phosphate
- Guanosine, adenylyl-(3'®5')-, monoammonium salt (9CI)
-
- 인치: InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)
- InChIKey: LWBLDUTUVIXFJE-UHFFFAOYSA-N
- 미소: NC=1N=CN=C2C1N=CN2C3OC(C(C3O)OP(O)(OCC4C(O)C(O)C(O4)N5C=NC6=C5NC(NC6=O)=N)=O)CO
계산된 속성
- 정밀분자량: 612.14445
- 동위원소 질량: 612.144
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 9
- 수소 결합 수용체 수량: 21
- 중원자 수량: 42
- 회전 가능한 화학 키 수량: 8
- 복잡도: 1110
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 8
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -5.8
- 토폴로지 분자 극성 표면적: 310A^2
실험적 성질
- 밀도: 2.41
- 비등점: 1147.4°C at 760 mmHg
- 플래시 포인트: 647.7°C
- 굴절률: 2.013
- PSA: 310.06
- LogP: -2.34170
Guanosine, adenylyl-(3'®5')-, monoammonium salt (9CI) 관련 문헌
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
102029-53-8 (Guanosine, adenylyl-(3'®5')-, monoammonium salt (9CI)) 관련 제품
- 103192-47-8(Guanylyl-3'-5'-adenosine triethylammonium salt)
- 852142-95-1(N-(2-ethoxyphenyl)-2-{5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
- 1263376-80-2(ethyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate)
- 2770358-92-2(3-Chloro-5-(ethylsulfanyl)aniline hydrochloride)
- 2228309-28-0(methyl 4-(aminooxy)methyl-2-methylbenzoate)
- 448214-22-0(ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate)
- 2137546-74-6({3,10-dioxa-4-azatricyclo7.3.0.0,2,6dodeca-1(9),2(6),4,11-tetraen-5-yl}methanethiol)
- 1250837-90-1(3-(4-chlorophenyl)-3-methylpyrrolidine)
- 126158-51-8(4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine)
- 1240569-11-2(1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one)
추천 공급업체
pengshengyue
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
